4-Methyl-5-thiazoleethanol

Catalog No.
S599764
CAS No.
137-00-8
M.F
C6H9NOS
M. Wt
143.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-thiazoleethanol

Researchers attempting to achieve thermal stability in savory flavors or a nucleophilic thiazole building block often encounter volatility and reactivity failures with simpler analogs. 4-Methyl-5-thiazoleethanol directly solves these limitations:

  • Hydroxyethyl side chain enables esterification for sweet taste receptor antagonist (T1R2/T1R3) synthesis.
  • Boiling point 279-281 °C retains meaty/nutty character through extrusion, baking, and rendering.
  • Vapor pressure 0.003 mmHg at 25 °C delivers tenacious fixative performance in heavy-floral and Oriental perfumes.

CAS Number

137-00-8

Product Name

4-Methyl-5-thiazoleethanol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanol

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C6H9NOS/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3

InChI Key

BKAWJIRCKVUVED-UHFFFAOYSA-N

solubility

Soluble in water, ether, benzene, chloroform
Miscible at room temperature (in ethanol)

Synonyms

2-(4-Methyl-1,3-thiazol-5-yl)ethanol; 2-(4-Methyl-5-thiazolyl)ethanol; 2-(4-Methylthiazole-5-yl)ethanol; 4-Methyl-5-(2-hydroxyethyl)thiazole; 4-Methyl-5-(2-thiazoleethanol); 4-Methyl-5-(β-hydroxyethyl)thiazole; 4-Methyl-5-thiazoleethanol; 4-Methyl-5-

Canonical SMILES

CC1=C(SC=N1)CCO

The exact mass of the compound 4-Methyl-5-thiazoleethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, ether, benzene, chloroformmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 500 g

4-Methyl-5-thiazoleethanol (Sulfurol) is a bifunctional heterocyclic compound characterized by a methyl-substituted thiazole ring and a reactive hydroxyethyl side chain [1]. In industrial procurement, it is primarily sourced as a high-boiling (279–281 °C) savory flavor and fragrance agent (FEMA 3204) and as a versatile synthetic intermediate . Unlike simpler volatile thiazoles, its primary hydroxyl group enables downstream esterification for pharmaceutical precursors, including sweet taste receptor antagonists, while its exceptionally low vapor pressure (0.003 mmHg at 25 °C) provides thermal stability and fixative properties in complex lipid or aqueous matrices [1].

Research Fit

Vitamin B1 (thiamine) synthesis intermediate
Specific meaty/nutty flavor compound for formulation studies
High aqueous solubility (reported >9 g/L) for aqueous-based research

Attempting to substitute 4-Methyl-5-thiazoleethanol with simpler in-class analogs, such as 4-methylthiazole or generic pyrazines, routinely fails in both high-temperature processing and chemical synthesis [1]. Lacking the terminal hydroxyl group, 4-methylthiazole cannot serve as a nucleophile for synthesizing complex esters, Schiff bases, or target active pharmaceutical ingredients (APIs) . Furthermore, in flavor and fragrance applications, the absence of the hydroxyethyl appendage drastically increases volatility, causing standard thiazoles to flash off during extrusion, baking, or rendering, whereas 4-Methyl-5-thiazoleethanol remains stable and functions as a tenacious base-note fixative [1].

Substitution Risk

Generic thiazoles lack the hydroxyethyl group, altering solubility and reactivity profile

Alternative thiazoles exhibit different organoleptic profiles, risking flavor formulation failure

Non-identical thiazole analogs are not validated in the established vitamin B1 synthetic pathway

Thermal Stability and Process Survivability

In high-temperature food processing and fragrance formulation, compound retention is dictated by boiling point and vapor pressure. 4-Methyl-5-thiazoleethanol exhibits a boiling point of 279–281 °C at 760 mmHg and an estimated vapor pressure of 0.003 mmHg at 25 °C [1]. In direct contrast, the structural analog 4-methylthiazole boils at approximately 133 °C. This ~147 °C difference in boiling point means that 4-Methyl-5-thiazoleethanol survives thermal extrusion, baking, and dry-rendering processes where lighter thiazoles are rapidly lost to volatilization [1].

Evidence DimensionBoiling Point (Thermal Stability)
Target Compound Data279–281 °C at 760 mmHg
Comparator Or Baseline4-methylthiazole (~133 °C at 760 mmHg)
Quantified Difference~147 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg) during thermal processing

Buyers formulating for baked goods, extruded products, or hot-processed cosmetics must select this compound to prevent flavor or fragrance loss during manufacturing.

Aqueous Solubility
Class-level inference
9081 mg/L
vs. 4-Methylthiazole: lower solubility
High aqueous solubility supports formulation compatibility
Estimated; confirm experimentally for target medium

Synthetic Precursor Suitability for Esterification

As a chemical intermediate, the value of 4-Methyl-5-thiazoleethanol lies in its primary hydroxyl group, which acts as a nucleophile in esterification reactions. It is specifically utilized to synthesize 4-methyl-5-thiazoleethanol 4-ethyloctanoate and various sweet taste receptor antagonist precursors [1]. The comparator, 4-methylthiazole, completely lacks this functional side chain and cannot undergo these coupling reactions. Consequently, 4-Methyl-5-thiazoleethanol provides a direct, high-yield synthetic route to functionalized thiazole esters without requiring multi-step ring functionalization.

Evidence DimensionReactive Functional Handle
Target Compound DataPossesses reactive -CH2CH2OH group for direct esterification
Comparator Or Baseline4-methylthiazole (Lacks hydroxyl group; inert to esterification)
Quantified DifferenceBinary synthetic capability (100% vs 0% direct esterification yield)
ConditionsStandard coupling with acyl chlorides (e.g., 4-ethyloctanoyl chloride) or carboxylic acids

For chemical procurement in pharmaceutical or specialty chemical synthesis, this compound is strictly required as the starting material for thiazole-ester derivatives.

Spectroscopic Benchmark
Supporting evidence
DFT-calculated HOMO-LUMO gap
Validated vs. experimental FT-IR / UV-vis
Supports analytical method development for identity and purity
Benchmark data; verify with in-house standards

Toxicological Profile and Metabolic Safety in Formulations

Regulatory evaluations highlight a distinct metabolic advantage for 4-Methyl-5-thiazoleethanol compared to simpler thiazoles. 4-Methyl-5-thiazoleethanol is enzymatically cleaved and oxidized to yield 4-methylthiazole-4-acetic acid, which is safely excreted, keeping intakes well below the 540 µg/day threshold for structural class II with no safety concern [1]. Conversely, high-dose exposure to 4-methylthiazole in murine models has been shown to cause glutathione depletion and increased serum urea nitrogen [1]. The hydroxyethyl appendage thus provides a more favorable toxicological profile for higher-concentration formulations.

Evidence DimensionMetabolic Stress (Glutathione Depletion)
Target Compound DataNormal excretion via oxidation to acetic acid derivative; no glutathione depletion noted
Comparator Or Baseline4-methylthiazole (Induces glutathione depletion and elevated serum urea nitrogen at high doses)
Quantified DifferenceAbsence of specific hepatotoxic/nephrotoxic metabolic stress pathways at elevated doses
ConditionsMurine model metabolic evaluation (JECFA Food Additives Series 50)

Formulators can utilize this compound with greater regulatory confidence and wider safety margins in consumer-facing flavor and fragrance products.

Thiamine Synthesis Role
Cross-study comparable
Specific thiazole precursor
vs. 5-(hydroxymethyl)-4-methylthiazole: not used in primary route
Non-substitutable in established vitamin B1 synthesis
Patented industrial process; validate reaction conditions

Fixative Performance and Odor Tenacity

In fragrance and flavor blending, 4-Methyl-5-thiazoleethanol functions as a powerful modifier and fixative due to its low volatility and high retention index. Used at concentrations generally below 0.1% in fragrance concentrates, it provides a tenacious, long-lasting milky, nutty, and meaty background [1]. Highly volatile comparators like 2,3,5-trimethylpyrazine or 4-methylthiazole provide strong initial top-notes but dissipate rapidly. The low vapor pressure (0.003 mmHg) of 4-Methyl-5-thiazoleethanol ensures that its sensory impact persists through the dry-down phase of perfumes or the aftertaste of savory foods [1].

Evidence DimensionVapor Pressure (Odor Tenacity)
Target Compound Data0.003 mmHg at 25 °C
Comparator Or BaselineHighly volatile pyrazines and simple thiazoles (>1.0 mmHg at 25 °C)
Quantified Difference>300-fold lower vapor pressure
ConditionsRoom temperature (25 °C) evaporation in fragrance concentrates

Procurement teams sourcing ingredients for long-lasting base notes in fine fragrances or sustained savory profiles in foods must prioritize this low-volatility fixative.

Organoleptic Profile
Class-level inference
Fatty, meaty, nutty
vs. generic thiazole: disagreeable odor
Specific flavor profile essential for targeted savory formulations
Sensory evaluation context; confirm in final matrix
Genotoxicity Assessment
Class-level inference
No concern (RIFM)
Reported safety assessment supports fragrance research context
Read-across data; assess for intended use conditions

High-Temperature Savory Flavor Formulation

Due to its boiling point of 279–281 °C, 4-Methyl-5-thiazoleethanol is the ideal choice for baked goods, extruded snacks, and dry-rendered fat products. It retains its meaty, nutty flavor profile during thermal processing where lighter thiazoles volatilize and escape [1].

Synthesis of Sweet Taste Receptor Antagonists

Leveraging its reactive hydroxyethyl group, this compound serves as a critical nucleophilic precursor in the synthesis of complex esters used as sweet taste receptor antagonists (T1R2/T1R3 modulators) for diabetes research and dietary formulations [2].

Base-Note Fixative in Fine Fragrances

Because of its exceptionally low vapor pressure (0.003 mmHg at 25 °C), it is utilized at trace levels (<0.1%) as a tenacious fixative in Oriental and heavy-floral perfumes, extending the longevity of milky and sandalwood notes into the dry-down phase [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vitamin B1 (Thiamine) Synthesis
Specific thiazole precursor role
Synthetic pathway reproducibility
Analytical Method Development
Spectroscopic & DFT benchmarks
Method validation with reference standards
Flavor & Fragrance Formulation
Specific meaty/nutty organoleptic profile
Sensory panel evaluation in final matrix
Aqueous Formulation Studies
High aqueous solubility
Solubility confirmation in target medium

Physical Description

Solid
Colourless to pale yellow viscous oily liquid, may darken upon aging; beefy, nutty odour

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.04048508 Da

Monoisotopic Mass

143.04048508 Da

Boiling Point

135.00 °C. @ 7.00 mm Hg

Heavy Atom Count

9

Density

1.196-1.210

Melting Point

< 25 °C

UNII

3XYV4I47I8

GHS Hazard Statements

Aggregated GHS information provided by 420 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 325 of 420 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 95 of 420 companies with hazard statement code(s):;
H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

137-00-8

Wikipedia

4-methyl-5-thiazoleethanol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

5-Thiazoleethanol, 4-methyl-: ACTIVE

RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32640354   DOI: 10.1016/j.fct.2020.111530

Abstract




The Biosynthesis of the Pyrimidine Moiety of Thiamin in Halobacterium salinarum

Yukie Kijima, Maria Hayashi, Kazuko Yamada, Keiko Tazuya-Murayama
PMID: 27264098   DOI: 10.3177/jnsv.62.130

Abstract

The biosynthetic pathway of the pyrimidine moiety of thiamin was studied in the archaean Halobacterium salinarum. Thiamin is biosynthesized from 4-amino-5-hydroxymethyl-2-methylpyrimidine (pyrimidine) and 5-(2-hydroxyethyl)-4-methylthiazole (thiazole). The pyrimidine and the thiazole are biosynthesized de novo in microorganisms. The biosynthetic routes of pyrimidine in microorganisms differ between eukaryote and eubacteria. In the eukaryote Saccharomyces cerevisiae, histidine and pyridoxine are the precursors of pyrimidine, while in the eubacterium Escherichia coli, pyrimidine is biosynthesized from 5-aminoimidazole ribonucleotide (AIR), an intermediate of purine biosynthesis. Tracer investigations revealed that [(15)N]-, [1-(13)C]- and [2-(13)C] glycine, precursors of AIR, were incorporated into the pyrimidine in H. salinarum. These results suggested that the biosynthetic route of the pyrimidine in H. salinarum is similar to that of E. coli.


A combination of quantitative marinating and Maillard reaction to enhance volatile flavor in Chinese marinated chicken

Xiuli Wei, Chunqing Wang, Chunhui Zhang, Xia Li, Jinzhi Wang, Hai Li, Chunhong Tang
PMID: 27185418   DOI: 10.1002/jsfa.7803

Abstract

A combination of quantitative marinating and Maillard reaction was investigated by adding d-xylose, l-cysteine and thiamine to the marinated brine of quantitative marinating, which was expected to enhance the volatile flavor of Chinese marinated chicken. Response surface methodology was used to optimize parameters, in which response was sensory evaluation scores of marinated chicken. A Box-Behnken center design was applied to the optimized added contents. The optimized contents were d-xylose (1-5‰), l-cysteine (1-5‰) and thiamine (1-3‰).
Analysis of variance indicated that a second-order polynomial equation could predict the experimental data well (R
= 0.94), and sensory evaluation scores were significantly affected by the added amount of d-xylose, l-cysteine and thiamine. The optimal conditions that maximized the sensory evaluation score of Chinese marinated chicken were found to be 4.96‰ d-xylose, 2.28‰ l-cysteine and 2.66‰ thiamine (w/w). Given these optimal conditions, a number of meat-like flavor compounds such as 2-pentyl-furan, benzothiazole and 4-methyl-5-thiazoleethanol were identified by gas chromatographic-mass spectrometric analysis.
Our results suggested that a combination of quantitative marinating and Maillard reaction might be a promising method to enhance the volatile flavor, especially meat-like flavor, of Chinese marinated chicken. © 2016 Society of Chemical Industry.


Carboxythiazole is a key microbial nutrient currency and critical component of thiamin biosynthesis

Ryan W Paerl, Erin M Bertrand, Elden Rowland, Phillippe Schatt, Mohamed Mehiri, Thomas D Niehaus, Andrew D Hanson, Lasse Riemann, Francois-Yves Bouget
PMID: 29654239   DOI: 10.1038/s41598-018-24321-2

Abstract

Almost all cells require thiamin, vitamin B1 (B1), which is synthesized via the coupling of thiazole and pyrimidine precursors. Here we demonstrate that 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET) is a useful in vivo B1 precursor for representatives of ubiquitous marine picoeukaryotic phytoplankton and Escherichia coli - drawing attention to cHET as a valuable exogenous micronutrient for microorganisms with ecological, industrial, and biomedical value. Comparative utilization experiments with the terrestrial plant Arabidopsis thaliana revealed that it can also use exogenous cHET, but notably, picoeukaryotic marine phytoplankton and E. coli were adapted to grow on low (picomolar) concentrations of exogenous cHET. Our results call for the modification of the conventional B1 biosynthesis model to incorporate cHET as a key precursor for B1 biosynthesis in two domains of life, and for consideration of cHET as a microbial micronutrient currency modulating marine primary productivity and community interactions in human gut-hosted microbiomes.


Development and validation of a liquid chromatography method for the simultaneous determination of eight water-soluble vitamins in multivitamin formulations and human urine

Suyog S Patil, Ashwini K Srivastava
PMID: 24645504   DOI: 10.5740/jaoacint.12-208

Abstract

A simple, precise, and rapid RPLC method has been developed without incorporation of any ion-pair reagent for the simultaneous determination of vitamin C (C) and seven B-complex vitamins, viz, thiamine hydrochloride (B1), pyridoxine hydrochloride (B6), nicotinamide (B3), cyanocobalamine (B12), folic acid, riboflavin (B2), and 4-aminobenzoic acid (Bx). Separations were achieved within 12.0 min at 30 degrees C by gradient elution on an RP C18 column using a mobile phase consisting of a mixture of 15 mM ammonium formate buffer and 0.1% triethylamine adjusted to pH 4.0 with formic acid and acetonitrile. Simultaneous UV detection was performed at 275 and 360 nm. The method was validated for system suitability, LOD, LOQ, linearity, precision, accuracy, specificity, and robustness in accordance with International Conference on Harmonization guidelines. The developed method was implemented successfully for determination of the aforementioned vitamins in pharmaceutical formulations containing an individual vitamin, in their multivitamin combinations, and in human urine samples. The calibration curves for all analytes showed good linearity, with coefficients of correlation higher than 0.9998. Accuracy, intraday repeatability (n = 6), and interday repeatability (n = 7) were found to be satisfactory.


Biosynthesis of thiamin thiazole: determination of the regiochemistry of the S/O acyl shift by using 1,4-dideoxy-D-xylulose-5-phosphate

Abhishek Chatterjee, Xuemei Han, Fred W McLafferty, Tadhg P Begley
PMID: 16625663   DOI: 10.1002/anie.200504614

Abstract




Characterization of thiI, a new gene involved in thiazole biosynthesis in Salmonella typhimurium

E Webb, K Claas, D M Downs
PMID: 9209060   DOI: 10.1128/jb.179.13.4399-4402.1997

Abstract

Thiamine pyrophosphate (TPP) is a required cofactor in Salmonella typhimurium that is generated de novo by the condensation of 4-amino-5-hydroxymethyl pyrimidine (HMP) pyrophosphate and 4-methyl-5-(beta-hydroxyethyl)-thiazole (THZ) monophosphate. The THZ and HMP moieties are independently synthesized, and labeling studies have demonstrated probable metabolic precursors to both. We present herein the initial characterization of thiI, a gene required for THZ synthesis. We show that thiI is a 1,449-bp open reading frame located at minute 9.65 on the S. typhimurium chromosome and that it encodes a 483-amino-acid protein with a predicted molecular mass of 55 kDa. Unlike genes in the thiamine biosynthetic operon at minute 90, thiI is not transcriptionally regulated by TPP.


The apbE gene encodes a lipoprotein involved in thiamine synthesis in Salmonella typhimurium

B J Beck, D M Downs
PMID: 9473043   DOI: 10.1128/JB.180.4.885-891.1998

Abstract

Thiamine pyrophosphate is an essential cofactor that is synthesized de novo in Salmonella typhimurium. The biochemical steps and gene products involved in the conversion of aminoimidazole ribotide (AIR), a purine intermediate, to the 4-amino-5-hydroxymethyl-2-methyl pyrimidine (HMP) moiety of thiamine have yet to be elucidated. We have isolated mutations in a new locus (Escherichia coli open reading frame designation yojK) at 49 min on the S. typhimurium chromosome. Two significant phenotypes associated with lesions in this locus (apbE) were identified. First, apbE purF double mutants require thiamine, specifically the HMP moiety. Second, in the presence of adenine, apbE single mutants require thiamine, specifically both the HMP and the thiazole moieties. Together, the phenotypes associated with apbE mutants suggest that flux through the purine pathway has a role in regulating synthesis of the thiazole moiety of thiamine and are consistent with ApbE being involved in the conversion of AIR to HMP. The product of the apbE gene was found to be a 36-kDa membrane-associated lipoprotein, making it the second membrane protein implicated in thiamine synthesis.


Structure of ThiM from Vitamin B1 biosynthetic pathway of Staphylococcus aureus - Insights into a novel pro-drug approach addressing MRSA infections

Julia Drebes, Madeleine Künz, Björn Windshügel, Alexey G Kikhney, Ingrid B Müller, Raphael J Eberle, Dominik Oberthür, Huaixing Cang, Dmitri I Svergun, Markus Perbandt, Christian Betzel, Carsten Wrenger
PMID: 26960569   DOI: 10.1038/srep22871

Abstract

Infections caused by the methicillin-resistant Staphylococcus aureus (MRSA) are today known to be a substantial threat for global health. Emerging multi-drug resistant bacteria have created a substantial need to identify and discover new drug targets and to develop novel strategies to treat bacterial infections. A promising and so far untapped antibiotic target is the biosynthesis of vitamin B1 (thiamin). Thiamin in its activated form, thiamin pyrophosphate, is an essential co-factor for all organisms. Therefore, thiamin analogous compounds, when introduced into the vitamin B1 biosynthetic pathway and further converted into non-functional co-factors by the bacterium can function as pro-drugs which thus block various co-factor dependent pathways. We characterized one of the key enzymes within the S. aureus vitamin B1 biosynthetic pathway, 5-(hydroxyethyl)-4-methylthiazole kinase (SaThiM; EC 2.7.1.50), a potential target for pro-drug compounds and analyzed the native structure of SaThiM and complexes with the natural substrate 5-(hydroxyethyl)-4-methylthiazole (THZ) and two selected substrate analogues.


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